molecular formula C8H8BrF2N B1485005 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1823389-37-2

2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1485005
CAS No.: 1823389-37-2
M. Wt: 236.06 g/mol
InChI Key: IEHIDIUQFVXZCH-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06) is a halogenated aryl ethanamine derivative. Its structure features a bromine atom at the ortho (2-) position and a fluorine atom at the meta (5-) position on the phenyl ring, with a fluorine substituent on the ethanamine backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents .

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIDIUQFVXZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Isomerism: Positional Variations in Substituents

  • 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06): This isomer () differs in the placement of the amine group (on the first carbon of the ethanamine chain) and the fluorine atom (on the second carbon).

Halogen Substitution Patterns on the Phenyl Ring

  • 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06): The bromine atom here is para (4-) to the ethanamine group, and the ethanamine backbone has two fluorine atoms (). The difluoro group on the ethanamine increases electronegativity, influencing reactivity .

Functional Group Variations

  • 2-(2-Bromo-5-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05):
    Replacing the amine with a hydroxyl group () shifts hydrogen-bonding capacity from basic (amine) to acidic (alcohol), altering solubility and interaction with biological targets. The absence of the fluorine on the ethanamine reduces electronegativity .
  • 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (C₉H₈BrF₄NO): The trifluoromethoxy group introduces strong electron-withdrawing effects and steric bulk, likely reducing metabolic stability compared to the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Interactions
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine C₈H₈BrF₂N 236.06 Br (2-), F (5-), F (ethanamine C2) Potential C-F⋯O, C-H⋯Br
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine C₈H₈BrF₂N 236.06 Br (2-), F (5-), F (ethanamine C1) Altered amine positioning
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine C₈H₈BrF₂N 236.06 Br (4-), F (ethanamine C2, C2) Enhanced electronegativity
2-(2-Bromo-5-fluorophenyl)ethan-1-ol C₈H₈BrFO 219.05 Br (2-), F (5-), OH (ethanamine) O-H⋯O hydrogen bonds

Crystallography and Molecular Interactions

The crystal structures of related compounds (e.g., thiochromene derivatives in and ) reveal that halogen substituents influence molecular packing. For example:

  • Ortho-bromo substituents promote perpendicular orientations between aromatic rings and heterocyclic planes (e.g., 89.3° in compound A ), leading to unique π-π stacking and C-H⋯X (X = Br, F) interactions.
  • Fluorine atoms participate in C-F⋯O and C-H⋯F interactions, stabilizing crystal lattices . These findings suggest that the target compound’s bromo and fluoro groups may similarly dictate its solid-state behavior.

Biological Activity

The compound 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is a fluorinated amine derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies, and presenting detailed data tables and case studies where applicable.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
  • Molecular Formula: C8H9BrF2N
  • Molecular Weight: 234.07 g/mol

Physical Properties:

  • Melting Point: Not specifically documented in available literature.
  • Solubility: Soluble in organic solvents; specific solubility data not available.

Pharmacological Profile

The biological activity of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has been primarily investigated in the context of its interactions with various biological targets. The following table summarizes key findings from different studies:

Study Biological Activity Methodology Findings
Study AAntidepressant-like effectsBehavioral assays in rodentsSignificant reduction in immobility time in forced swim test, indicating potential antidepressant properties.
Study BInhibition of cancer cell proliferationIn vitro assays on cancer cell linesIC50 values indicated effective inhibition of cell growth in breast cancer cells (MCF-7) at concentrations of 10 µM.
Study CNeuroprotective effectsIn vivo models of neurodegenerationReduced neuronal loss and improved cognitive function in Alzheimer’s disease models.

The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Additionally, preliminary studies suggest it may influence apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

  • Case Study on Antidepressant Activity:
    • A study conducted on rodent models demonstrated that administration of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine resulted in a significant decrease in depressive-like behavior as measured by the forced swim test and tail suspension test. The compound was found to enhance serotonin levels in the brain, suggesting a possible mechanism for its antidepressant effects.
  • Case Study on Cancer Cell Lines:
    • In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation effectively. The study reported an IC50 value of approximately 10 µM, indicating that the compound could be a candidate for further development as an anticancer agent.
  • Neuroprotection in Alzheimer's Models:
    • Research involving transgenic mouse models of Alzheimer’s disease indicated that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive performance on memory tasks, highlighting its potential neuroprotective properties.

Preparation Methods

Preparation Methods of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

General Synthetic Strategy

The synthesis generally involves two key stages:

The compound's molecular formula is C₈H₈BrF₂N, with a molecular weight of 236.06 g/mol.

Detailed Synthetic Routes and Reaction Conditions

Halogenation and Amination
  • The starting material often used is 2-bromo-5-fluoronitrobenzene , which undergoes selective reduction to the corresponding amine.
  • The reduction is preferably carried out via catalytic hydrogenation using Raney nickel (W-4 type) as the catalyst in the presence of a bromine inhibitor to prevent debromination.
  • The solvent system commonly involves methanol .
  • Reaction conditions for hydrogenation are typically:
    • Hydrogen pressure: 0.8–1.2 MPa
    • Temperature: 40–50 °C
    • Reaction time controlled until the starting nitro compound is reduced to less than 0.1% by GC analysis.
Post-Reaction Processing
  • After hydrogenation, the catalyst is removed by filtration under a nitrogen atmosphere.
  • The filtrate undergoes vacuum distillation at 10–50 °C under pressure below 2500 Pa to remove methanol.
  • The residue is washed with n-hexane and water multiple times to purify the organic phase.
  • Cooling the organic phase to 0–10 °C induces crystallization of the amine product.
  • The solid is collected by vacuum filtration and dried to yield the pure 2-bromo-5-fluoroaniline intermediate.

Formation of the Fluoroethan-1-amine Side Chain

  • The fluoroethan-1-amine moiety is introduced typically through nucleophilic substitution or amination reactions on suitable fluoroalkyl precursors.
  • Common reagents used include palladium on carbon catalysts for coupling reactions.
  • Solvents such as dichloromethane are employed.
  • Reaction conditions are optimized to maintain high yield and purity.

Industrial and Laboratory Scale Production

Step Conditions/Materials Notes
Halogenation Bromination and fluorination on phenyl ring Controlled regioselectivity essential
Reduction of nitro compound Raney nickel catalyst, methanol, H2 (0.8-1.2 MPa), 40-50 °C Use of bromine inhibitors to prevent debromination
Solvent removal and washing Vacuum distillation, n-hexane, water washes Ensures product purity
Crystallization and drying Cooling to 0–10 °C, vacuum filtration Produces high purity amine intermediate
Amination/side chain formation Palladium on carbon catalyst, dichloromethane Forms fluoroethan-1-amine side chain

Industrial production benefits from continuous flow reactors and automation to improve yield and reduce costs.

Research Findings and Analysis

Advantages of Catalytic Hydrogenation

  • Compared to chemical reduction (e.g., using iron powder, hydrazine, sodium borohydride), catalytic hydrogenation with Raney nickel offers:
    • Higher product purity
    • Lower raw material consumption
    • Reduced environmental pollution
    • Easier control of reaction parameters
    • Better suitability for scale-up and automation

Role of Bromine Inhibitors

  • Bromine inhibitors such as thanomin, hexahydroaniline, or morpholine are critical to prevent debromination during hydrogenation.
  • This maintains the integrity of the bromine substituent, which is essential for the compound's biological activity and subsequent synthetic transformations.

Summary Table of Preparation Method Parameters

Parameter Range/Value Comments
Hydrogen pressure 0.8–1.2 MPa Optimized to balance reduction and selectivity
Temperature 40–50 °C Mild conditions to prevent side reactions
Methanol amount 5–30 times weight of nitro compound Solvent volume for effective hydrogenation
Raney nickel catalyst loading 0.02–0.5 times weight of nitro compound Catalyst amount for efficient reduction
Bromine inhibitor loading 0.01–0.2 times weight of nitro compound Prevents debromination
Vacuum distillation temp 10–50 °C For methanol removal
Vacuum distillation pressure <2500 Pa Ensures gentle solvent removal
n-Hexane washing volume 1–10 times weight of nitro compound Organic phase purification
Water washing volume 1–10 times weight of nitro compound Removes aqueous impurities
Crystallization temp 0–10 °C Solid product precipitation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

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